4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole
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Overview
Description
4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole is a heterocyclic compound that combines a pyrrolopyridine moiety with an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine core can be synthesized through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrolopyridine moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Cyclization can be achieved using catalysts such as palladium or copper under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrrolopyridine moiety .
Scientific Research Applications
4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine-based structure and are known for their biological activities.
Pyrrolopyrazines: These compounds also contain a pyrrole ring fused with another heterocycle and have various applications in medicinal chemistry.
Uniqueness
4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole is unique due to its specific combination of a pyrrolopyridine moiety with an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-(3-bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H10BrN3O/c1-6-11(7(2)17-16-6)8-3-10-12(15-4-8)9(13)5-14-10/h3-5,14H,1-2H3 |
InChI Key |
MOTDRLRHGSLWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3)Br)N=C2 |
Origin of Product |
United States |
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